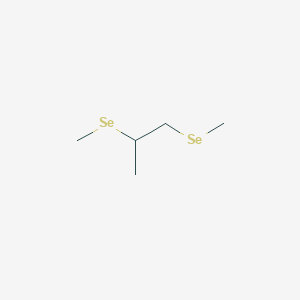
2-Methyl-6-(2-methylbutyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2-methylbutyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclization of α-aminoketones or α-aminoaldehydes. For instance, the condensation of 2-methylbutanal with 2-methylpyrazine under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization reactions. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazines
Substitution: Halogenated or sulfonated pyrazine derivatives
Applications De Recherche Scientifique
2-Methyl-6-(2-methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in biological signaling and as a potential pheromone.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-(3-methylbutyl)pyrazine
- 2-Methylpyrazine
- 2,5-Dimethylpyrazine
Uniqueness
2-Methyl-6-(2-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct olfactory properties. Compared to other pyrazines, it has a more pronounced aroma, making it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
159664-01-4 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-methyl-6-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-8(2)5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
FWJJZVQIPKYWFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=NC(=CN=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



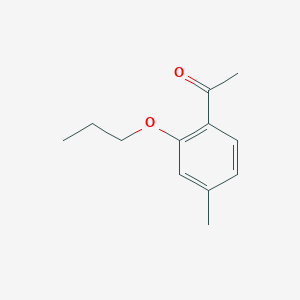
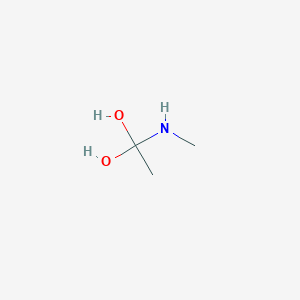

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
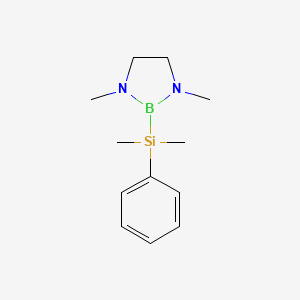
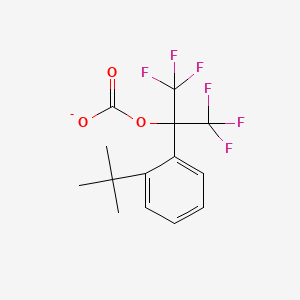
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)

![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
